N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride
Description
N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride is a synthetic acetamide derivative featuring a benzo[d]thiazol-2-yl core substituted with an ethoxy group at the 4-position. The compound includes a dimethylaminopropyl chain linked to the acetamide nitrogen, forming a hydrochloride salt. Benzo[d]thiazole derivatives are known for diverse applications, including antimicrobial, antitumor, and central nervous system modulation .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S.ClH/c1-5-21-13-8-6-9-14-15(13)17-16(22-14)19(12(2)20)11-7-10-18(3)4;/h6,8-9H,5,7,10-11H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKHHTVEBTUXAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C23H30ClN3O4S2
- Molecular Weight : 512.1 g/mol
- CAS Number : 1216645-75-8
The structure features a dimethylamino propyl chain attached to a benzothiazole moiety, which is known for its diverse biological activities. The presence of the ethoxy group may enhance its solubility and bioavailability.
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Anticancer Activity : Studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis through both extrinsic and intrinsic pathways. For instance, related compounds have demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential for further development as anticancer agents .
- Antimicrobial Effects : Similar compounds have exhibited antimicrobial properties, targeting bacterial strains and potentially serving as candidates for antibiotic development. The structural features of benzothiazole derivatives contribute to their interaction with microbial membranes or enzymes critical for bacterial survival.
- Neuroprotective Properties : Research has highlighted the neuroprotective effects of related compounds against oxidative stress-induced neuroinflammation, a hallmark of neurodegenerative diseases. These compounds may modulate inflammatory pathways and protect neuronal cells from damage .
Antitumor Activity
A study investigated the antitumor effects of various benzothiazole derivatives, including those structurally related to this compound. The findings indicated that these compounds significantly reduced cell viability in 2D cultures compared to 3D models, suggesting a strong potential for in vivo efficacy .
| Compound | Cell Line Tested | IC50 (μM) | Notes |
|---|---|---|---|
| Compound A | HCC827 | 6.26 ± 0.33 | High activity |
| Compound B | NCI-H358 | 6.48 ± 0.11 | Effective in both assays |
Antimicrobial Activity
Another study focused on the antimicrobial properties of benzothiazole derivatives, reporting significant inhibition of bacterial growth at low concentrations. This suggests that this compound could be developed into a novel antimicrobial agent.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula: C23H30ClN3O4S2
- Molecular Weight: 512.1 g/mol
- CAS Number: 1216645-75-8
The structure features a dimethylamino propyl chain, an ethoxy-substituted benzothiazole moiety, and an acetamide functional group, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown promising results against various bacterial strains and fungi.
Case Study: Antimicrobial Screening
A study evaluated the in vitro antimicrobial activity of synthesized thiazole derivatives, revealing that certain compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The results suggested that the structural features of these compounds play a crucial role in their efficacy against pathogens .
Anticancer Potential
The compound's structural characteristics also position it as a potential anticancer agent. Research has focused on its ability to inhibit cancer cell proliferation, particularly in breast cancer models.
Case Study: Anticancer Activity
In a study involving the evaluation of thiazole derivatives against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells, specific compounds exhibited significant cytotoxic effects. The study utilized the Sulforhodamine B assay to measure cell viability, indicating that modifications to the benzothiazole structure could enhance anticancer activity .
Mechanistic Insights
Molecular docking studies have been employed to understand the binding interactions of this compound with biological targets. These studies suggest that the compound may interact effectively with receptors involved in microbial resistance and cancer cell survival pathways.
Conclusion and Future Directions
The applications of this compound in antimicrobial and anticancer research highlight its potential as a lead compound for drug development. Continued exploration through synthetic modifications and biological evaluations will be essential for advancing its therapeutic applications.
Future research should focus on:
- Detailed pharmacokinetic studies.
- In vivo efficacy assessments.
- Exploration of combination therapies to enhance treatment outcomes against resistant strains and cancer cells.
Comparison with Similar Compounds
Structural Analogues with Varying Benzothiazole Substituents
Key Compounds:
Analysis :
- Substituent Effects : The 4-ethoxy group in the target compound likely enhances solubility compared to 4-methyl or 6-chloro analogues due to its polar ether linkage. However, chloro and methyl groups may improve membrane permeability .
Acetamide Derivatives with Alternative Heterocyclic Cores
Key Compounds:
Analysis :
- Core Modifications : Replacing benzo[d]thiazole with simpler thiazole (as in ) reduces molecular complexity but may diminish target specificity.
- Side Chain Variations: The imidazolylpropyl side chain in could enhance interactions with enzymatic active sites compared to dimethylaminopropyl chains.
Hydrochloride Salts and Carboxamide Analogues
Key Compounds:
Analysis :
- Solubility and Bioavailability : The hydrochloride salt form (common in ) improves aqueous solubility, critical for drug delivery.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
